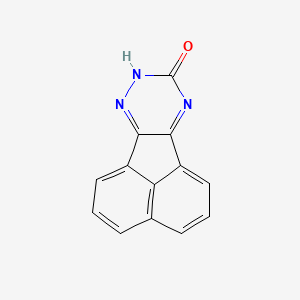![molecular formula C10H18 B14463947 1,6-Dimethylbicyclo[3.2.1]octane CAS No. 66230-06-6](/img/structure/B14463947.png)
1,6-Dimethylbicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethylbicyclo[3.2.1]octane is a bicyclic hydrocarbon with the molecular formula C10H18. This compound is part of the bicyclo[3.2.1]octane family, which is characterized by a unique ring structure that includes two fused rings sharing two carbon atoms. The presence of two methyl groups at the 1 and 6 positions further distinguishes this compound, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dimethylbicyclo[3.2.1]octane can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene. This reaction is typically carried out under high-temperature conditions to facilitate the formation of the bicyclic structure. The reaction sequence includes the following steps:
Formation of 5-vinyl-1,3-cyclohexadiene: This intermediate is prepared through the reaction of a suitable diene with a vinyl group.
Intramolecular Diels-Alder Reaction: The 5-vinyl-1,3-cyclohexadiene undergoes a cycloaddition reaction to form the tricyclo[3.2.1.02.7]octane intermediate.
Cleavage of the Tricyclic Intermediate: The tricyclic intermediate is then selectively cleaved to yield this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same intramolecular Diels-Alder reaction. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethylbicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons. Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,6-Dimethylbicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical products
Mecanismo De Acción
The mechanism of action of 1,6-dimethylbicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of methyl groups at the 1 and 6 positions can influence the compound’s binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and structure.
2,6-Dimethylbicyclo[3.2.1]octane: A closely related compound with methyl groups at the 2 and 6 positions
Uniqueness
1,6-Dimethylbicyclo[3.2.1]octane is unique due to its specific methyl group positioning, which can significantly influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for studying structure-activity relationships and developing new chemical and pharmaceutical applications .
Propiedades
Número CAS |
66230-06-6 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1,6-dimethylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18/c1-8-6-10(2)5-3-4-9(8)7-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
BKPDESGUNDDZNU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(CCCC1C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


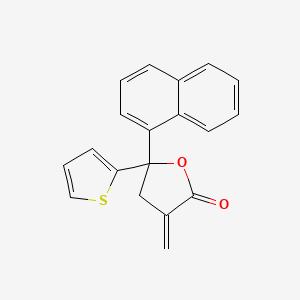


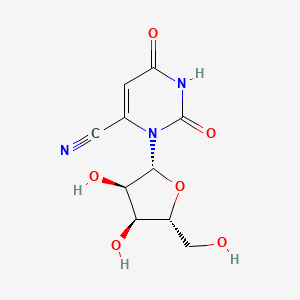
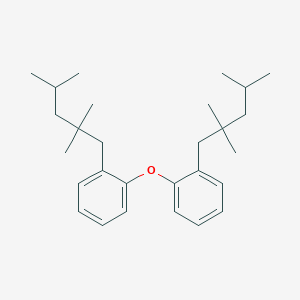
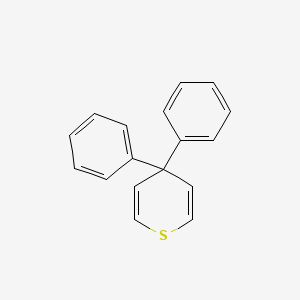
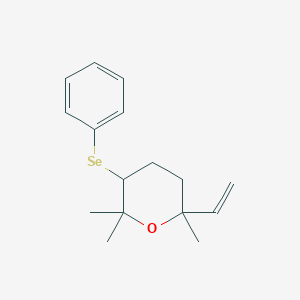

![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
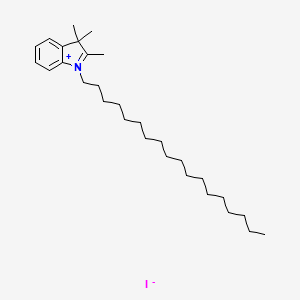

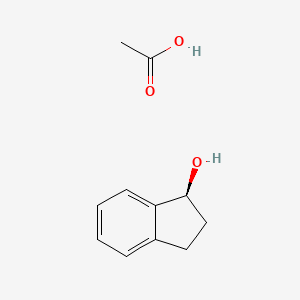
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
